2-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
2-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a morpholine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated quinoline derivatives.
Scientific Research Applications
2-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)PYRIDINE: Similar structure but with a pyridine core instead of quinoline.
2-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)ISOQUINOLINE: Similar structure but with an isoquinoline core.
Uniqueness
2-(2,5-DIMETHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups and its quinoline core
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-7-8-16(2)18(13-15)21-14-19(17-5-3-4-6-20(17)23-21)22(25)24-9-11-26-12-10-24/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDDEKGEJNMNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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